molecular formula C21H22N4O5S2 B2436690 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392292-37-4

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2436690
CAS No.: 392292-37-4
M. Wt: 474.55
InChI Key: JMARPNGSDVZJHB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of multiple functional groups, including methoxy, amide, and thiadiazole moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using methanol and a strong acid catalyst.

    Amide Bond Formation: The amide bond is formed by reacting the thiadiazole derivative with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the thiadiazole ring and has different biological properties.

    N-(5-(2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups and has different chemical reactivity.

Uniqueness

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and a thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Biological Activity

The compound 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure features a thiadiazole ring linked to a benzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have documented the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including mitochondrial pathways and cell cycle arrest. For instance, N-substituted benzamides have been shown to induce a p53-independent G2/M cell cycle block leading to apoptotic cell death .
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines:
    • Lung Cancer (A549) : IC50 values ranging from 4.27 µg/mL to 22.19 µM were reported for various thiadiazole derivatives .
    • Breast Cancer (MDA-MB-231) : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like Imatinib .
    • Colon Cancer (HT29) : Compounds showed up to 68.28% inhibition in growth rates .

Antimicrobial and Anti-inflammatory Properties

Thiadiazoles are also recognized for their antimicrobial activities. The compound has potential applications in treating infections due to its ability to disrupt cellular processes in bacteria and fungi.

  • Antimicrobial Efficacy : Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Activity : The presence of methoxy groups enhances the anti-inflammatory potential of these compounds by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural components. The following factors influence their efficacy:

  • Substituents on the Benzene Ring : Variations in substituents can lead to significant changes in potency. For example, the introduction of methyl or methoxy groups can enhance lipophilicity and membrane permeability .
  • Thiadiazole Ring Modifications : Alterations in the thiadiazole core can affect interaction with biological targets, influencing both anticancer and antimicrobial activities .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer effects against human cancer cell lines using MTT assays. The most potent compounds showed IC50 values significantly lower than those of existing treatments .
  • In Vivo Studies : Research involving animal models demonstrated that certain derivatives could reduce tumor growth significantly when administered at specific dosages, indicating potential for clinical application .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-12-6-5-7-14(8-12)22-17(26)11-31-21-25-24-20(32-21)23-19(27)13-9-15(28-2)18(30-4)16(10-13)29-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARPNGSDVZJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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